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Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system,

primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other

related fatty acid amides.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine,

FAAH terminates its signaling, which is involved in regulating pain, inflammation, and mood.[1]

Inhibition of FAAH elevates endogenous anandamide levels, presenting a promising

therapeutic strategy for various conditions.[1][3]

LY2183240 is a potent, covalent inhibitor of FAAH. It inactivates the enzyme by carbamylating

its serine nucleophile. Originally investigated as a potential endocannabinoid transporter

blocker, LY2183240's primary mechanism for blocking anandamide uptake is now understood

to be through the inhibition of FAAH, which acts as a metabolic driving force for anandamide's

diffusion into cells. These application notes provide detailed protocols for measuring the

inhibition of FAAH by LY2183240, both in biochemical assays and in vivo, to aid researchers in

pharmacology and drug development.

Quantitative Data
The inhibitory activity of LY2183240 against FAAH and other related enzymes has been

quantified in several studies. The following tables summarize these findings for easy

comparison.
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Table 1: In Vitro Inhibition of FAAH by LY2183240

Parameter Value
Cell Line/Enzyme
Source

Reference(s)

IC₅₀ 12.4 nM Recombinant FAAH

Kᵢ 540 pM
RBL-2H3 Cell

Membranes

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the

response (e.g., enzyme activity) is reduced by half. Kᵢ (Inhibition constant) is an indication of

the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

Table 2: Off-Target Inhibitory Activity of LY2183240

Target Enzyme IC₅₀ Reference(s)

Monoacylglycerol Lipase

(MAGL)
5.3 nM

ABHD6 0.09 nM

KIAA1363 8.2 nM

This table highlights the activity of LY2183240 against other serine hydrolases, indicating its

potential for off-target effects.

Table 3: In Vivo Efficacy of LY2183240

Parameter Value Species Tissue/Model Reference(s)

ED₅₀

(Anandamide

Elevation)

1.37 ± 0.980

mg/kg (i.p.)
Rat Cerebellum

Analgesic Effect
Dose-dependent

attenuation
Rat

Formalin-induced

paw-licking
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ED₅₀ (Median effective dose) is the dose that produces a quantal effect in 50% of the

population that receives it. The in vivo data demonstrates LY2183240's ability to modulate the

endocannabinoid system and produce physiological effects.

Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedures, the following

diagrams are provided.
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FAAH in the Endocannabinoid Signaling Pathway.
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Workflow for Measuring FAAH Inhibition.
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The following protocols provide detailed methodologies for measuring FAAH inhibition by

LY2183240.

I. In Vitro Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and is

suitable for determining the IC₅₀ of LY2183240.

A. Materials:

Recombinant human or rat FAAH enzyme

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

LY2183240

DMSO (for dissolving LY2183240)

96-well, black, flat-bottom microplate

Fluorescence microplate reader with excitation/emission wavelengths of ~340-360 nm and

~450-465 nm, respectively

B. Protocol:

Prepare Reagents:

Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep on

ice.

Prepare a stock solution of LY2183240 in DMSO (e.g., 10 mM).

Create a serial dilution of LY2183240 in FAAH Assay Buffer to achieve a range of final

assay concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO in assay

buffer).

Prepare the FAAH substrate solution according to the manufacturer's instructions.
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Assay Procedure:

To each well of the 96-well plate, add the following in order:

170 µL of FAAH Assay Buffer

10 µL of diluted FAAH enzyme

10 µL of LY2183240 dilution or vehicle control

Include "no enzyme" control wells containing 180 µL of assay buffer and 10 µL of vehicle.

Pre-incubate the plate at 37°C for 5-10 minutes.

Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes,

taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate

at 37°C for 30 minutes and then measure the fluorescence.

Data Analysis:

For kinetic data, determine the reaction rate (V₀) by calculating the slope of the linear

portion of the fluorescence versus time curve.

Subtract the rate of the "no enzyme" control from all other rates.

Calculate the percentage of inhibition for each LY2183240 concentration relative to the

vehicle control: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate with Vehicle))

Plot the % Inhibition versus the log of the LY2183240 concentration and fit the data to a

sigmoidal dose-response curve to determine the IC₅₀ value.

II. In Vivo FAAH Inhibition and Ex Vivo Activity
Measurement
This protocol describes the administration of LY2183240 to rodents and the subsequent

measurement of FAAH activity in brain tissue homogenates.
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A. Materials:

LY2183240

Vehicle for injection (e.g., 20% SBE-β-CD in Saline)

Male Sprague-Dawley rats (200-250 g)

Tissue homogenization buffer (e.g., ice-cold FAAH Assay Buffer with protease inhibitors)[2]

Dounce homogenizer or sonicator

Refrigerated centrifuge

BCA or Bradford protein assay kit

All materials for the In Vitro Fluorometric FAAH Inhibition Assay

B. Protocol:

In Vivo Administration:

Prepare LY2183240 in the vehicle at the desired concentrations (e.g., 1-30 mg/kg).

Administer LY2183240 or vehicle to the rats via intraperitoneal (i.p.) injection.

At a specified time point post-injection (e.g., 90 minutes), euthanize the animals and

harvest the brain tissue (e.g., cerebellum). Immediately place the tissue on dry ice and

store at -80°C until use.

Preparation of Tissue Homogenate:

Thaw the brain tissue on ice and weigh it.

Add a 10-fold volume of ice-cold homogenization buffer (e.g., 100 mg tissue in 1 mL

buffer).

Homogenize the tissue using a Dounce homogenizer or sonicator until a uniform

suspension is achieved. Keep the sample on ice throughout this process.
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Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

Carefully collect the supernatant, which contains the cytosolic and microsomal fractions

where FAAH is located.

Determine the total protein concentration of the supernatant using a BCA or Bradford

assay.

Ex Vivo FAAH Activity Assay:

Dilute the tissue homogenate with FAAH Assay Buffer to a concentration that yields a

linear reaction rate within the assay window.

Perform the fluorometric FAAH activity assay as described in Protocol I, using the tissue

homogenate as the enzyme source. Omit the pre-incubation with additional LY2183240.

Measure the FAAH activity in samples from both vehicle- and LY2183240-treated animals.

Data Analysis:

Calculate the rate of FAAH activity for each sample and normalize it to the protein

concentration (e.g., RFU/min/µg protein).

Determine the percentage of FAAH inhibition in the LY2183240-treated group compared to

the vehicle-treated group.

Conclusion
LY2183240 is a powerful tool for studying the endocannabinoid system due to its potent

inhibition of FAAH. The protocols outlined in these application notes provide a framework for

researchers to accurately measure the inhibitory effects of LY2183240 in both biochemical and

in vivo settings. Careful adherence to these methodologies will ensure reproducible and

reliable data, facilitating further investigation into the therapeutic potential of FAAH inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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